3,3'-Dibromo-1,1'-biphenyl

Macrocycle synthesis Pd-catalyzed amination Polyazamacrocycles

3,3'-Dibromo-1,1'-biphenyl (CAS 16400-51-4) is a di-brominated biphenyl belonging to the polybrominated biphenyl (PBB) congener family, specifically designated as PBB-11. With a molecular formula of C12H8Br2 and a molecular weight of 312.00 g·mol⁻¹, the compound bears bromine substituents at the meta (3 and 3') positions of each phenyl ring, conferring a non-linear geometry distinct from para-substituted analogs.

Molecular Formula C12H8Br2
Molecular Weight 312 g/mol
CAS No. 16400-51-4
Cat. No. B094586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dibromo-1,1'-biphenyl
CAS16400-51-4
Molecular FormulaC12H8Br2
Molecular Weight312 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CC(=CC=C2)Br
InChIInChI=1S/C12H8Br2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H
InChIKeyLPLLWKZDMKTEMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dibromo-1,1'-biphenyl (CAS 16400-51-4): Core Identity, PBB Classification, and Procurement-Grade Specifications


3,3'-Dibromo-1,1'-biphenyl (CAS 16400-51-4) is a di-brominated biphenyl belonging to the polybrominated biphenyl (PBB) congener family, specifically designated as PBB-11 [1]. With a molecular formula of C12H8Br2 and a molecular weight of 312.00 g·mol⁻¹, the compound bears bromine substituents at the meta (3 and 3') positions of each phenyl ring, conferring a non-linear geometry distinct from para-substituted analogs [2]. It is commercially supplied as a white to off-white crystalline powder with typical purities of 98–99% (GC), a melting point of 171 °C, and a predicted boiling point of 338.6 °C [1].

Why Isomeric Dibromobiphenyls Cannot Substitute 3,3'-Dibromo-1,1'-biphenyl in Performance-Critical Syntheses


Isomeric dibromobiphenyls share the same molecular formula but differ profoundly in the spatial orientation of their reactive sites. The meta-substitution pattern of 3,3'-dibromo-1,1'-biphenyl creates a non-linear, kinked geometry with a dihedral angle of approximately 43.8° in the gas phase, which is fundamentally distinct from the near-planar conformation adopted by 4,4'-dibromobiphenyl in condensed phases [1]. This conformational difference translates directly into divergent reactivity in Pd-catalyzed amination macrocyclizations: 3,3'-dibromobiphenyl yields target macrocycles up to 40%, while 4,4'-dibromobiphenyl generates the same class of macrocycles at yields not exceeding 10%, and 2,2'-dibromobiphenyl affords only acyclic products . Generic procurement of 'a dibromobiphenyl' without positional specification therefore risks catastrophic yield loss in geometrically constrained coupling reactions.

Quantitative Differentiation Evidence for 3,3'-Dibromo-1,1'-biphenyl Against Closest Analogs


Macrocyclization Yield: 3,3'-Dibromo-1,1'-biphenyl Outperforms 4,4'- and 2,2'-Isomers in Pd-Catalyzed Amination

In a direct head-to-head study employing identical Pd(dba)₂/BINAP catalytic conditions with diverse linear polyamines, 3,3'-dibromobiphenyl afforded macrocycles containing two biphenyl units in yields up to 40%, whereas 4,4'-dibromobiphenyl produced analogous macrocycles in yields not exceeding 10%, and 2,2'-dibromobiphenyl failed to generate any macrocyclic products, yielding only acyclic compounds [1]. The authors explicitly attribute the superiority of the 3,3'-isomer to favorable geometrical factors arising from the meta-substitution pattern.

Macrocycle synthesis Pd-catalyzed amination Polyazamacrocycles

Aqueous Solubility: 3,3'-Dibromo-1,1'-biphenyl Exhibits 3.75-Fold Higher Water Solubility Than 4,4'-Dibromobiphenyl

Cross-study comparison of experimentally derived solubility data reveals that 3,3'-dibromobiphenyl exhibits a water solubility of 0.00051 g/L (0.51 mg/L) as catalogued in the Exposome-Explorer database [1], whereas 4,4'-dibromobiphenyl has a reported water solubility of 0.136 mg/L (0.000136 g/L) at 25 °C per TCI product specifications . The computed logP values (ALOGPS: 5.46 for the 3,3'-isomer) further corroborate this differentiation.

Environmental fate Solubility Polybrominated biphenyls

Melting Point Distinction: 3,3'-Dibromo-1,1'-biphenyl Melts 2–8 °C Higher Than 4,4'-Dibromobiphenyl

The melting point of 3,3'-dibromobiphenyl is consistently reported at 171 °C , whereas 4,4'-dibromobiphenyl exhibits a melting range of 163–169 °C with a typical value of 168 °C . This 2–8 °C elevation, though modest, reflects the different crystal packing arrangements dictated by the meta-substitution pattern and may influence purification strategy (recrystallization solvent selection) and solid-state handling protocols.

Thermal properties Polymorphism Crystallization

Conformational Geometry: 3,3'-Dibromo-1,1'-biphenyl Adopts a 43.8° Dihedral Angle Versus Near-Planar 4,4'-Dibromobiphenyl

Gas-phase electron diffraction studies determine the inter-ring dihedral angle of 3,3'-dibromobiphenyl to be 43.8(1.3)°, confirming a significantly twisted biphenyl conformation in the isolated molecule [1]. In contrast, 4,4'-dibromobiphenyl adopts a nearly flattened geometry in the solid state, with reported dihedral angles as low as 0.51–0.68° when complexed in crystalline matrices, which is crucial for its photoluminescence behavior [2]. The kinked shape of the 3,3'-isomer precludes the dense π-stacking achievable by the 4,4'-isomer, directly affecting its suitability as a host matrix for organic room-temperature phosphorescence (RTP) emitters.

Molecular conformation Dihedral angle Materials design

PBB Congener-Specific Identity: 3,3'-Dibromo-1,1'-biphenyl Is Designated PBB-11 with Distinct Regulatory Traceability

Among the 209 possible PBB congeners, 3,3'-dibromobiphenyl is uniquely designated as PBB-11 (CAS 16400-51-4, UNII: 4N7BB4740Z) [1]. PBBs as a class are classified as Group 2A carcinogens (probably carcinogenic to humans) by IARC and are restricted under the EU RoHS Directive, yet specific toxicological profiles vary markedly by congener [2]. The 3,3'-dibromo substitution pattern distinguishes PBB-11 from PBB-15 (4,4'-dibromobiphenyl, CAS 92-86-4) in environmental monitoring databases, toxicological studies, and regulatory submissions. Analytical reference standards must be congener-specific for accurate GC-MS or LC-MS/MS quantification in environmental or biological matrices.

Polybrominated biphenyls Congener identification Regulatory compliance

Research and Industrial Application Scenarios Where 3,3'-Dibromo-1,1'-biphenyl Provides Quantifiable Advantages


Synthesis of Polyazamacrocycles via Pd-Catalyzed Amination: The 3,3'-Isomer Is the Only Viable Dibromobiphenyl Substrate

When synthesizing polyazamacrocycles containing two biphenyl and two polyamine moieties via Pd-catalyzed amination, 3,3'-dibromo-1,1'-biphenyl is the sole dibromobiphenyl isomer capable of delivering practically useful macrocycle yields (up to 40%) . The 4,4'-isomer yields ≤10%, while the 2,2'-isomer produces exclusively acyclic products. Researchers targeting biphenyl-embedded macrocyclic ligands for metal coordination, anion sensing, or asymmetric catalysis should specify the 3,3'-isomer in their procurement to avoid project failure.

Environmental Fate and Toxicology Studies Requiring Congener-Specific PBB Analytical Standards

Environmental monitoring laboratories and toxicology research groups quantifying PBB congeners in biota, sediment, or human tissue must use congener-specific analytical reference standards. PBB-11 (3,3'-dibromobiphenyl) possesses distinct chromatographic retention, mass spectral fragmentation, and toxicokinetic properties compared to PBB-15 (4,4'-dibromobiphenyl) . Its 3.75-fold higher aqueous solubility (0.51 mg/L vs. 0.136 mg/L) further implies differential environmental mobility and bioavailability, making isomer-confirmed procurement essential for accurate exposure assessment [1].

OLED Intermediate Synthesis Exploiting the Kinked Biphenyl Core for Non-Planar Functional Materials

The 43.8° dihedral angle of 3,3'-dibromobiphenyl enforces a kinked molecular architecture that, when elaborated into hole-transport or host materials, suppresses detrimental excimer formation and exciton quenching in OLED devices . Unlike 4,4'-dibromobiphenyl, which can adopt a near-planar conformation favorable for crystalline host matrices, the 3,3'-isomer is specifically selected when a non-planar, sterically encumbered biphenyl core is desired for amorphous film-forming properties. Patents describing electroluminescent materials cite 3,3'-dibromobiphenyl as a precursor for spiro-configured and branched OLED emitters [1].

Crystal Engineering and Supramolecular Chemistry: Tuning Packing via Meta-Substitution Geometry

The higher melting point (171 °C vs. 168 °C) and twisted conformation of 3,3'-dibromobiphenyl relative to the 4,4'-isomer make it the preferred building block when crystal packing motifs requiring non-parallel biphenyl units are targeted . In designing porous organic cages, hydrogen-bonded organic frameworks (HOFs), or halogen-bonded co-crystals, the meta-bromo substitution pattern directs intermolecular interactions along vectors incompatible with the linear 4,4'-isomer, enabling access to structural topologies unattainable with para-substituted analogs [1].

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